

# Comparative antimicrobial activity of 2-Iodo-4-methylphenol derivatives

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## Compound of Interest

Compound Name: 2-Iodo-4-methylphenol

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## Comparative Antimicrobial Activity of Halogenated Phenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents. Halogenated phenolic compounds have emerged as a promising class of molecules with potent antimicrobial properties. This guide provides a comparative analysis of the antimicrobial activity of various halogenated phenol derivatives, with a focus on compounds structurally related to **2-iodo-4-methylphenol**. The data presented is compiled from published experimental studies to aid in the evaluation and selection of potential candidates for further research and development.

## Quantitative Antimicrobial Activity

The antimicrobial efficacy of halogenated phenol derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of selected halogenated phenols against various bacterial and fungal strains.

Compound	Microorganism	Minimum Inhibitory Concentration (MIC)
4-Chlorothymol	Staphylococcus aureus	12.5 µg/mL[1]
Staphylococcus epidermidis	25 µg/mL[1]	
Methicillin-resistant Staphylococcus aureus (MRSA)	32 µg/mL[2]	
Candida albicans	Active (concentration not specified)[1]	
Carvacrol	Methicillin-resistant Staphylococcus aureus (MRSA)	512 µg/mL[2]
4-Isopropyl-3-methylphenol	Methicillin-resistant Staphylococcus aureus (MRSA)	512 µg/mL[2]
Thymol Iodide	Methicillin-resistant Staphylococcus aureus (MRSA)	> 512 µg/mL[2]
2,4,6-Triiodophenol (2,4,6-TIP)	Staphylococcus aureus	5 µg/mL[3]
Methicillin-resistant Staphylococcus aureus (MRSA) MW2	Effective (concentration not specified)[3]	
Vibrio parahaemolyticus	Effective (concentration not specified)[3]	
Uropathogenic Escherichia coli (UPEC)	Effective (concentration not specified)[3]	
Candida albicans	Effective (concentration not specified)[3]	

## Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the antimicrobial activity of a compound. The following is a generalized experimental protocol based on standard methodologies.

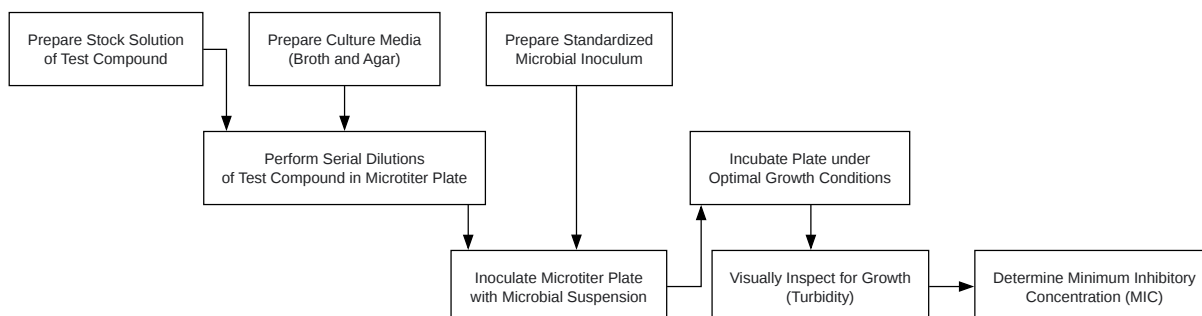
## Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.

- **Preparation of Microbial Inoculum:** A standardized suspension of the test microorganism is prepared. Typically, a fresh culture is grown on an appropriate agar medium, and a few colonies are transferred to a sterile broth. The turbidity of the broth is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.
- **Preparation of Compound Dilutions:** A series of twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are also included.
- **Inoculation:** Each well (except the negative control) is inoculated with the standardized microbial suspension.
- **Incubation:** The microtiter plate is incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24-48 hours for bacteria).
- **Determination of MIC:** After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

## Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the antimicrobial activity of a test compound.



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Caption: Workflow for MIC determination.

## Structure-Activity Relationship Insights

The available data suggests that the type and position of halogen substitution on the phenol ring significantly influence the antimicrobial activity. For instance, the chlorinated derivative of thymol (4-chlorothymol) exhibits significantly lower MIC values against *S. aureus* and MRSA compared to its non-halogenated counterpart and even its iodinated derivative (thymol iodide). [1][2] Furthermore, the highly iodinated compound, 2,4,6-triiodophenol, demonstrates potent activity against a broad spectrum of microbes, including resistant strains.[3] These findings underscore the potential of halogenation as a strategy to enhance the antimicrobial efficacy of phenolic compounds. Further research into the synthesis and evaluation of a broader range of **2-iodo-4-methylphenol** derivatives is warranted to elucidate more precise structure-activity relationships and identify lead candidates for novel antimicrobial drug development.

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